molecular formula C12H15ClOS B7991315 3-(iso-Pentylthio)benzoyl chloride

3-(iso-Pentylthio)benzoyl chloride

Cat. No.: B7991315
M. Wt: 242.77 g/mol
InChI Key: QVKWSGGWTZVPBR-UHFFFAOYSA-N
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Description

3-(iso-Pentylthio)benzoyl chloride is an organic compound with the molecular formula C12H15ClOS and a molecular weight of 242.7649 g/mol . It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an iso-pentylthio group at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 3-(iso-Pentylthio)benzoyl chloride typically involves the reaction of 3-mercaptobenzoic acid with iso-pentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the thioether linkage. The resulting product is then treated with thionyl chloride to convert the carboxylic acid group to the corresponding acyl chloride .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(iso-Pentylthio)benzoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(iso-Pentylthio)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can help in studying their structure and function.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-(iso-Pentylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in modifying biomolecules and synthesizing complex organic compounds. The thioether group can also undergo oxidation and reduction reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

3-(iso-Pentylthio)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

Properties

IUPAC Name

3-(3-methylbutylsulfanyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClOS/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKWSGGWTZVPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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